

(-)-Sesamin: A Comprehensive Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sesamin is a prominent lignan found in sesame seeds (Sesamum indicum) and sesame oil. [1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and lipid-lowering effects.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectral properties, and key biological activities of (-)-Sesamin, along with detailed experimental protocols for its evaluation.

Chemical Structure and Identification

(-)-Sesamin is a symmetrical lignan that belongs to the furofuran class.[5][6] Its structure consists of two 1,3-benzodioxole units linked by a central tetrahydrofuro[3,4-c]furan ring system.[6] The stereochemistry of the naturally occurring (-)-Sesamin is [1S-(1α ,3a α ,4 α ,6a α)]. [7]

Table 1: Chemical Identifiers for (-)-Sesamin



Identifier	Value	Reference
IUPAC Name	5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole	[8]
Systematic IUPAC Name	(7α,7'α,8α,8'α)-3,4:3',4'- Bis[methylenebis(oxy)]-7,9':7',9 -diepoxylignane	[9]
CAS Number	13079-95-3	[8]
Molecular Formula	C20H18O6	[8][10]
Molecular Weight	354.35 g/mol	[11]
Canonical SMILES	C1[C@H]2INVALID-LINK INVALID-LINK C5=CC6=C(C=C5)OCO6	[12]
InChIKey	PEYUIKBAABKQKQ- NSMLZSOPSA-N	[8]

Physicochemical and Spectral Properties

(-)-Sesamin is a white crystalline solid.[12] Its physicochemical and spectral properties are summarized in the tables below.

Table 2: Physicochemical Properties of (-)-Sesamin



Property	Value	Reference
Appearance	White crystalline powder	[12]
Melting Point	121.0 to 125.0 °C	[4]
Boiling Point	504.4 ± 50.0 °C (Predicted)	[4][13]
Solubility	Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Methanol.[7] [14] Sparingly soluble in: Aqueous buffers.[7] Insoluble in: Water.[15][16]	
Storage Temperature	-20°C	[7][12]
Stability	≥ 4 years at -20°C	[7]

Table 3: Spectral Data for (-)-Sesamin

Spectral Data	Wavelength/Shift	Reference
UV/Vis (λmax)	235, 286 nm	[7]

Biological Activities and Signaling Pathways

(-)-Sesamin exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][3]

Antioxidant Activity

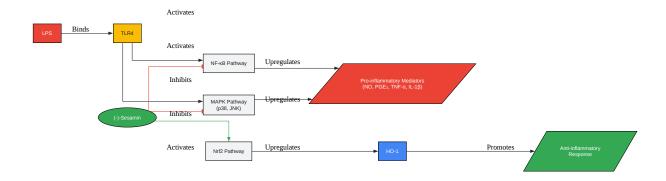
(-)-Sesamin demonstrates antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.[17] This activity is crucial in protecting cells from oxidative damage, which is implicated in various chronic diseases.[3]

Anti-inflammatory Effects

Sesamin exerts potent anti-inflammatory effects by modulating key signaling pathways.[1][18] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide



(NO), prostaglandin E_2 (PGE₂), and various cytokines like TNF- α , IL-1 β , and IL-6.[18] The primary mechanisms involve the downregulation of the NF- κ B and MAPK signaling pathways and the activation of the Nrf2 signaling pathway.[18][19][20]



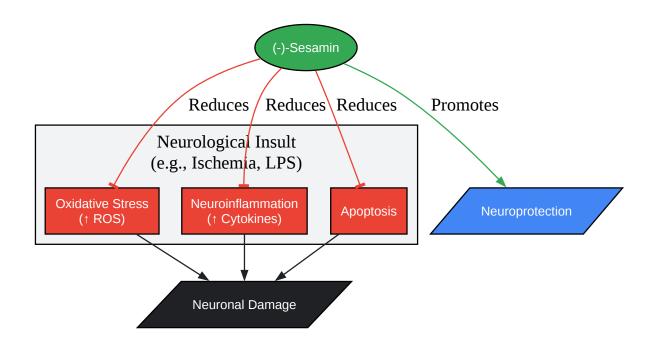
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Caption: Anti-inflammatory signaling pathways modulated by **(-)-Sesamin**.

Neuroprotective Effects

(-)-Sesamin has demonstrated significant neuroprotective effects in various experimental models of neurological disorders.[3][17] It can cross the blood-brain barrier and exert its protective actions by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. [3][20] Studies have shown that sesamin can attenuate neuronal damage in cerebral ischemia and mitigate the neurotoxicity induced by agents like lipopolysaccharide (LPS).[17][21]





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Caption: Neuroprotective mechanisms of (-)-Sesamin.

Experimental Protocols DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the free radical scavenging activity of a compound.[22]

Methodology:

- Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 1 x 10⁻³ M) and stored at -20°C.[22] A working solution (e.g., 6 x 10⁻⁵ M) is prepared by diluting the stock solution with methanol.[22]
- Sample Preparation: **(-)-Sesamin** is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare various concentrations.
- Reaction: A small volume of the (-)-Sesamin solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3.9 mL).[22]

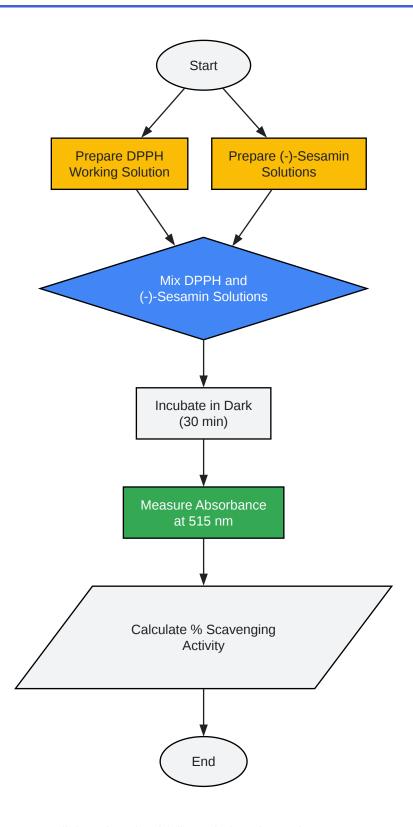






- Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[22]
- Measurement: The absorbance of the solution is measured at 515 nm using a UV-Vis spectrophotometer.[22]
- Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100.[23]





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Caption: Experimental workflow for the DPPH assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)



This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[24]

Methodology:

- Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and cultured overnight.[24]
- Treatment: The cells are pre-treated with various concentrations of **(-)-Sesamin** for a specific duration.
- Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.[24]
- Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
- Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[24]
- Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Conclusion

(-)-Sesamin is a multifaceted lignan with a well-defined chemical structure and a broad spectrum of biological activities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways, make it a promising candidate for further research and development in the fields of functional foods, nutraceuticals, and pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and harness the therapeutic potential of this remarkable natural compound.

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